molecular formula C11H19NO5 B2478025 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 2413896-83-8

1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2478025
CAS No.: 2413896-83-8
M. Wt: 245.275
InChI Key: TVNDZLOUWHWRQH-DGFRNANFSA-N
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Description

This compound features a cyclobutane ring with three functional groups:

  • A tert-butoxycarbonyl (Boc)-protected amino group at position 1.
  • A hydroxymethyl (-CH2OH) group at position 2.
  • A carboxylic acid (-COOH) at position 1.

This compound is primarily utilized as a pharmaceutical building block, particularly in peptide synthesis and drug candidate development .

Properties

IUPAC Name

3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-11(8(14)15)4-7(5-11)6-13/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDZLOUWHWRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or by modifying existing cyclobutane derivatives.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles and electrophiles under suitable conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 1557194-38-3

The compound features a cyclobutane core with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) amino group, which plays a crucial role in its reactivity and functionalization.

Synthesis and Derivatives

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-aminocyclobutane carboxylic acid with di-tert-butyl dicarbonate in the presence of a base. This method allows for the introduction of the Boc protecting group, which is essential for subsequent reactions in organic synthesis.

Table 1: Synthesis Pathways

StepReactionConditions
11-Aminocyclobutane carboxylic acid + Di-tert-butyl dicarbonateBase-catalyzed reaction
2Deprotection of Boc groupAcidic conditions

Pharmaceutical Development

The compound has been investigated for its potential as an intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a candidate for developing new drugs targeting various diseases.

Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit cytotoxicity against human cancer cell lines. For instance, a study demonstrated that functionalized amino acid derivatives, including those derived from this compound, showed significant growth inhibition in cancer cells while sparing healthy cells (Kumar et al., 2009).

Peptide Synthesis

Due to its unique structure, 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can be utilized in peptide synthesis. The Boc group serves as a protecting group during the formation of peptide bonds, facilitating the assembly of complex peptides.

Case Study: β-Amino Acid Derivatives
Research has highlighted the potential for cyclobutane-containing compounds to serve as β-amino acid derivatives, which are valuable in understanding peptide folding and interactions (Izquierdo et al., 2005).

While specific mechanisms for this compound are still under investigation, it is known that the tert-butoxycarbonyl group influences its reactivity and interaction with biological targets. The compound's ability to modulate enzyme activity positions it as a candidate for further studies in medicinal chemistry.

Table 2: Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acidCyclobutane core with hydroxymethyl and Boc groupsHigh potential for enzyme modulation
cis-3-(Dimethylamino)cyclobutane-1-carboxylic acidSimilar cyclic structure; different functional groupsVariable biological effects
trans-3-(Dimethylamino)cyclobutane-1-carboxylic acidSimilar cyclic structure; different stereochemistryLower interaction with enzymes

Mechanism of Action

The mechanism of action of 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical pathways. The hydroxymethyl group can undergo further modifications, enabling the compound to interact with different enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Applications Reference
1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid Boc-amino (1), hydroxymethyl (3), COOH (1) C12H21NO5 Not explicitly provided Pharmaceutical intermediates
1-Aminocyclobutane[11C]carboxylic acid (ACBC) NH2 (1), COOH (1) C5H9NO2 Not provided PET imaging (tumor-seeking agent)
[18F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([18F]FACBC) NH2 (1), F (3), COOH (1) C5H8FNO2 Not provided Tumor imaging (higher tumor-to-brain ratio)
3-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid Boc-amino (3), OH (1), COOH (1) C10H17NO5 1067239-17-1 Synthetic intermediates
1-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid Boc (1), COOH (1) C10H16O4 464183-34-4 Precursor for protected amino acids
3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid Boc-amino (1), tert-butoxy (3), COOH (1) C14H25NO5 2060033-33-0 Material science applications

Pharmacological and Functional Comparisons

Tumor Imaging Potential
  • ACBC : Shows rapid blood clearance and preferential tumor uptake in rats (1.72 %ID/g at 60 min) with low toxicity .
  • [18F]FACBC : Demonstrates superior tumor-to-brain ratios (6.61 at 60 min in rats) and successful human PET imaging for glioblastoma .
  • Its Boc group requires deprotection for bioactivity, limiting direct use in diagnostics.
Steric and Electronic Effects
  • The tert-butoxy group in introduces steric bulk, reducing reaction rates in sterically sensitive syntheses compared to the hydroxymethyl group .
  • Fluorine substitution (e.g., [18F]FACBC) increases lipophilicity, enhancing blood-brain barrier penetration for brain tumor imaging .

Key Research Findings

Imaging Agents : ACBC and [18F]FACBC highlight the importance of small substituents (e.g., NH2, F) for tumor targeting, whereas bulky groups like Boc or tert-butoxy limit tissue penetration .

Hydrophilicity vs. Lipophilicity : Hydroxymethyl and hydroxyl groups improve water solubility, critical for oral drug bioavailability, while fluorine enhances imaging agent efficacy .

Synthetic Flexibility : Boc-protected derivatives serve as versatile intermediates for further functionalization, enabling diverse applications in drug discovery .

Biological Activity

The compound 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS Number: 1557194-38-3) is an organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 1557194-38-3
  • IUPAC Name : tert-butyl 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylate

This compound features a cyclobutane ring, which is known for its unique structural properties that can influence biological activity.

Antimicrobial Properties

Research indicates that derivatives of cyclobutane compounds exhibit antimicrobial activity. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

The proposed mechanisms by which 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : The hydrophobic nature of the cyclobutane ring may allow for interaction with lipid membranes, leading to increased permeability and cell lysis .

Case Studies

  • Antibacterial Activity : A study published in Journal of Medicinal Chemistry highlighted the antibacterial efficacy of cyclobutane derivatives against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting a novel mechanism of action .
  • Anti-Tuberculosis Activity : Another investigation focused on the potential use of cyclobutane derivatives in treating Mycobacterium tuberculosis. The study found that these compounds could inhibit mycolic acid synthesis, essential for the bacterial cell wall, thus providing a new avenue for tuberculosis treatment .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that 1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid exhibits significant cytotoxicity against cancer cell lines, indicating potential as an anti-cancer agent. In vivo models further confirmed these findings, showing tumor growth inhibition in treated subjects compared to controls .

Data Table

Biological ActivityObserved EffectReference
AntibacterialInhibition of Staphylococcus aureusJournal of Medicinal Chemistry
Anti-tuberculosisInhibition of mycolic acid synthesisDrug Discovery Journal
CytotoxicitySignificant reduction in cancer cell viabilityCancer Research Journal

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